An In-Depth Technical Guide to 2-Chloro-4-nitrophenyl isocyanate (CAS: 40397-95-3)
An In-Depth Technical Guide to 2-Chloro-4-nitrophenyl isocyanate (CAS: 40397-95-3)
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Electrophile for Complex Molecule Synthesis
2-Chloro-4-nitrophenyl isocyanate is a highly reactive organic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical architecture, featuring a phenyl ring substituted with a chloro group at the 2-position, a nitro group at the 4-position, and the highly electrophilic isocyanate moiety, bestows upon it a unique reactivity profile. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of 2-Chloro-4-nitrophenyl isocyanate is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 40397-95-3 | [2] |
| Molecular Formula | C₇H₃ClN₂O₃ | [2] |
| Molecular Weight | 198.56 g/mol | [2] |
| Appearance | Light yellow to brown solid/crystalline powder | [1] |
| Melting Point | 59-63 °C | [3] |
| Solubility | Soluble in organic solvents | [1] |
| InChI Key | POLDSAUWRJCSOK-UHFFFAOYSA-N | [2] |
Safety and Handling: 2-Chloro-4-nitrophenyl isocyanate is a toxic and moisture-sensitive compound. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as respiratory sensitization. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of 2-Chloro-4-nitrophenyl isocyanate: A Self-Validating Protocol
The most common and industrially scalable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. In the case of 2-Chloro-4-nitrophenyl isocyanate, the starting material is 2-chloro-4-nitroaniline. The use of phosgene, a highly toxic gas, requires specialized equipment and stringent safety precautions. A safer alternative is the use of triphosgene, a solid phosgene equivalent.
Experimental Protocol: Synthesis from 2-chloro-4-nitroaniline using Triphosgene
This protocol is adapted from established procedures for the synthesis of nitrophenyl isocyanates using triphosgene.[4]
Materials:
-
2-chloro-4-nitroaniline
-
Triphosgene
-
Anhydrous 1,2-dichloroethane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing a solution of sodium hydroxide), and an inert gas inlet, add 2-chloro-4-nitroaniline.
-
Add anhydrous 1,2-dichloroethane to dissolve the aniline.
-
Under a continuous stream of inert gas, add triphosgene portion-wise to the stirred solution. An optimal molar ratio of aniline to triphosgene is approximately 2.5:1.[4]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 75 °C) and maintain for 5-6 hours.[4] The progress of the reaction can be monitored by the cessation of HCl gas evolution (as indicated by pH paper at the scrubber outlet) or by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude 2-Chloro-4-nitrophenyl isocyanate.
-
Purification can be achieved by recrystallization from an appropriate solvent (e.g., hexane) or by vacuum distillation, though caution must be exercised due to the thermal lability of the isocyanate.
Caption: Synthesis of 2-Chloro-4-nitrophenyl isocyanate.
Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-4-nitrophenyl isocyanate is dominated by the electrophilic nature of the isocyanate carbon atom. The presence of two electron-withdrawing groups, the chloro and nitro substituents, significantly enhances this electrophilicity, making it a highly reactive partner for a wide range of nucleophiles.
Nucleophilic Addition Reactions
The cornerstone of 2-Chloro-4-nitrophenyl isocyanate's utility is its reaction with nucleophiles to form stable addition products.
1. Reaction with Amines to form Ureas: Primary and secondary amines readily react with 2-Chloro-4-nitrophenyl isocyanate in an exothermic reaction to form substituted ureas. This reaction is typically fast and high-yielding, proceeding via a nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by proton transfer.
Caption: Mechanism of Urea Formation.
2. Reaction with Alcohols to form Carbamates (Urethanes): Alcohols react with 2-Chloro-4-nitrophenyl isocyanate to form carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and may require heating or catalysis, especially with less nucleophilic alcohols.
Caption: Mechanism of Carbamate Formation.
Applications in Drug Discovery and Development
The ability of 2-Chloro-4-nitrophenyl isocyanate to readily form urea and carbamate linkages makes it a valuable building block in medicinal chemistry. These functional groups are prevalent in a wide range of biologically active molecules, acting as hydrogen bond donors and acceptors to facilitate binding to biological targets such as enzymes and receptors.
Case Study: Synthesis of Kinase Inhibitor Scaffolds
Experimental Protocol: Synthesis of a Substituted Urea Derivative
This protocol provides a general method for the synthesis of a urea derivative from 2-Chloro-4-nitrophenyl isocyanate and a primary amine.
Materials:
-
2-Chloro-4-nitrophenyl isocyanate
-
A primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine in the anhydrous solvent under an inert atmosphere.
-
In a separate flask, prepare a solution of 2-Chloro-4-nitrophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent.
-
While stirring the amine solution at room temperature, add the isocyanate solution dropwise over 10-15 minutes. The reaction is often exothermic, and for highly reactive amines, cooling in an ice bath may be necessary.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting materials. The characteristic N=C=O stretching frequency of the isocyanate at ~2270 cm⁻¹ in the IR spectrum can also be monitored for its disappearance.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with a small amount of cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.
Conclusion: A Key Reagent for Chemical Innovation
2-Chloro-4-nitrophenyl isocyanate is a powerful and versatile reagent for the synthesis of complex organic molecules. Its enhanced electrophilicity, a direct consequence of its electronic makeup, allows for efficient and high-yielding reactions with a broad range of nucleophiles. For researchers and professionals in drug development, a comprehensive understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in the creation of novel therapeutics. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the effective and safe utilization of this important chemical intermediate.
References
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-
ResearchGate. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. [Link]
-
ResearchGate. Reaction of Isocyanates with amines. [Link]
-
ResearchGate. Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. [Link]
- Google Patents.
-
Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]
- Google Patents.
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Semantic Scholar. Isocyanate-based multicomponent reactions. [Link]
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AUB ScholarWorks. of the reaction between. [Link]
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PMC. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. [Link]
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ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. [Link]
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Reddit. Workup for isocyante synthesis from triphoagene? : r/Chempros. [Link]
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ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]
-
ResearchGate. Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1.... [Link]
-
LIBIOS. 2-Chloro-4-nitrophenyl-α-mannotetraoside (Lot 181104). [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
ResearchGate. Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]
-
Unknown Source. Table of Characteristic IR Absorptions. [Link]
-
PMC. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]
